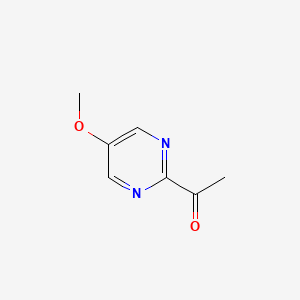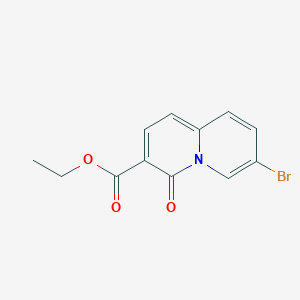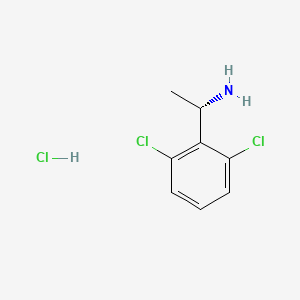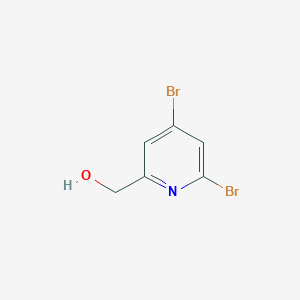
2,6-Bis(1-methylethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(1-methylethoxy)pyridine is a chemical compound with the molecular formula C11H17NO2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
A novel one-pot biocatalytic process has been demonstrated for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .Molecular Structure Analysis
The molecular structure of 2,6-Bis(1-methylethoxy)pyridine includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 31 bond(s) .Chemical Reactions Analysis
The chemical reactions involving 2,6-Bis(1-methylethoxy)pyridine have been studied in various contexts. For instance, a series of RuII complexes stabilized with the pentapyridyl ligand Py5Me2 (Py5Me2 = 2,6-bis (1,1-bis (2-pyridyl)ethyl)pyridine) and with an axial X ligand (X = Cl−, H2O, N3−, MeCN) were prepared and characterized .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
“2,6-Bis(1-methylethoxy)pyridine” serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Researchers have utilized it to create new pyridine-2,6-bis-heterocycles, which are valuable in medicinal chemistry and organic synthesis due to their potential biological activities .
Coordination Polymers
This compound has been used as a scaffold for the development of coordination polymers. These materials are of interest for their unique properties such as permanent porosity, which can be exploited in applications like sensing, catalysis, and gas storage and separation .
Mecanismo De Acción
Target of Action
It is known to be used in the synthesis of ruii complexes , suggesting that it may interact with metal ions or other components in these complexes.
Mode of Action
It is known to be involved in the stabilization of ruii complexes . The compound may interact with its targets through coordination bonds, contributing to the stability of the complexes.
Result of Action
Its role in the synthesis of ruii complexes suggests that it may contribute to the formation and stability of these complexes .
Action Environment
The action of 2,6-Bis(1-methylethoxy)pyridine may be influenced by various environmental factors. For instance, the synthesis of RuII complexes involves non-aqueous solutions , suggesting that the compound’s action may be affected by the solvent used. Additionally, the stability of the resulting complexes may be influenced by factors such as temperature and pH.
Safety and Hazards
Direcciones Futuras
The future directions in the study and application of 2,6-Bis(1-methylethoxy)pyridine could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The use of biocatalytic processes for its synthesis, for instance, offers promising avenues for more sustainable and efficient production .
Propiedades
IUPAC Name |
2,6-di(propan-2-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)13-10-6-5-7-11(12-10)14-9(3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBCXNBIFYFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(1-methylethoxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


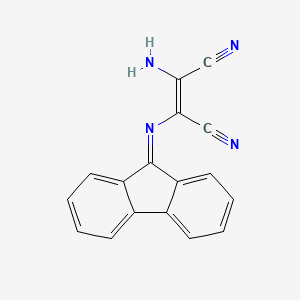


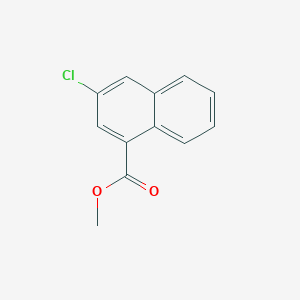


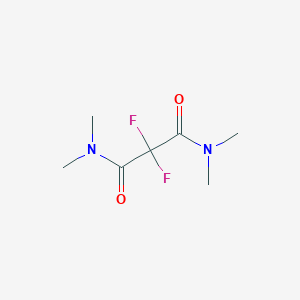

aminophenylboronic acid](/img/structure/B6324571.png)
